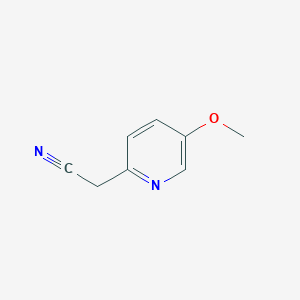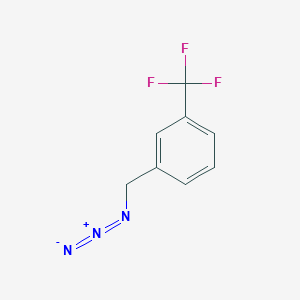
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid
Übersicht
Beschreibung
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is a chemical compound with the molecular formula C17H24N2O6 and a molecular weight of 352.39 g/mol . It is characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups attached to a benzoic acid core. This compound is commonly used in organic synthesis and has applications in various fields of scientific research.
Biochemische Analyse
Biochemical Properties
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it can interact with proteases, enzymes that break down proteins, by forming stable complexes that hinder their function. Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases, enzymes involved in phosphorylation processes, leading to changes in signal transduction pathways. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to enzyme active sites, leading to enzyme inhibition. This binding can be competitive, where the compound competes with the substrate for the active site, or non-competitive, where it binds to an allosteric site, causing conformational changes that reduce enzyme activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for its long-term effects. It is generally stable under dry, room temperature conditions, but its degradation can occur under certain conditions, such as exposure to moisture or extreme temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are often observed, where a certain concentration is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes such as esterases, which hydrolyze ester bonds, leading to the release of tert-butoxycarbonyl groups. This interaction can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, the compound may influence the activity of other metabolic enzymes, thereby modulating overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution within different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity. The precise localization of this compound within the cell can significantly impact its biochemical and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid typically involves the protection of amino groups with tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of 3,4-diaminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) . The reaction is usually carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino groups can be selectively deprotected under acidic conditions to yield the free amine groups, which can then participate in further substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups under mild conditions.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Deprotected Amines: Removal of Boc groups yields 3,4-diaminobenzoic acid.
Coupled Products: Suzuki-Miyaura coupling results in the formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of peptide-based drugs and biomolecules.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc groups protect the amino functionalities during reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc groups can be removed to reveal the free amines, which can then participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid: Similar structure but with Boc groups at different positions.
4-[(tert-butoxycarbonyl)amino]methylbenzoic acid: Contains a Boc-protected amino group attached to a benzoic acid core.
Uniqueness
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is unique due to the specific positioning of the Boc-protected amino groups, which allows for selective reactions and applications in organic synthesis. Its structure provides distinct reactivity compared to other Boc-protected benzoic acids, making it valuable in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-8-7-10(13(20)21)9-12(11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQDWMAMCZQDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617123 | |
| Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66636-17-7 | |
| Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)
![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)




![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)



![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)



